molecular formula C9H13N B087119 3,4-Dimethylbenzylamine CAS No. 102-48-7

3,4-Dimethylbenzylamine

Cat. No.: B087119
CAS No.: 102-48-7
M. Wt: 135.21 g/mol
InChI Key: PXNRCZQMDSDSHJ-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzylamine is an organic compound with the molecular formula C9H13N. It consists of a benzyl group substituted with two methyl groups at the 3 and 4 positions and an amino group. This compound is a colorless liquid and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylbenzylamine can be synthesized through several methods:

    Eschweiler-Clarke Reaction: This method involves the methylation of benzylamine using formic acid and formaldehyde. The reaction proceeds under acidic conditions and results in the formation of this compound.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of benzyl chloride with dimethylamine. This reaction typically requires a base such as sodium hydroxide to proceed efficiently.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 3,4-dimethylbenzonitrile. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylbenzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reduction of this compound can yield the corresponding amine or alcohol, depending on the reducing agent used.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: 3,4-Dimethylbenzonitroso, 3,4-Dimethylbenzonitro.

    Reduction: this compound, 3,4-Dimethylbenzyl alcohol.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

3,4-Dimethylbenzylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: It serves as an intermediate in the synthesis of various drugs, including antihistamines and antidepressants.

    Industry: this compound is used as a catalyst in the production of polyurethane foams and epoxy resins.

Mechanism of Action

The mechanism of action of 3,4-Dimethylbenzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group in the compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. In receptor binding studies, the compound can mimic the action of endogenous amines, providing insights into receptor-ligand interactions.

Comparison with Similar Compounds

3,4-Dimethylbenzylamine can be compared with other similar compounds, such as:

    N,N-Dimethylbenzylamine: This compound has a similar structure but lacks the methyl groups on the benzyl ring. It is also used as a catalyst in polyurethane and epoxy resin production.

    3,4-Dimethoxybenzylamine: This compound has methoxy groups instead of methyl groups on the benzyl ring. It is used in fluorescence derivatization for high-performance liquid chromatography.

    Benzylamine: The parent compound without any substituents on the benzyl ring. It is widely used in organic synthesis and as a precursor to various pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

(3,4-dimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-3-4-9(6-10)5-8(7)2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNRCZQMDSDSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059253
Record name Benzenemethanamine, 3,4-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-48-7
Record name 3,4-Dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 3,4-dimethyl-
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Record name Benzenemethanamine, 3,4-dimethyl-
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Record name Benzenemethanamine, 3,4-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylbenzylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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